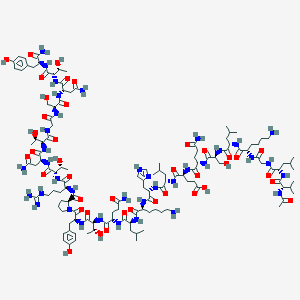

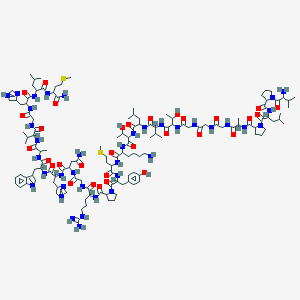

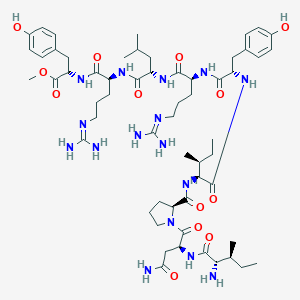

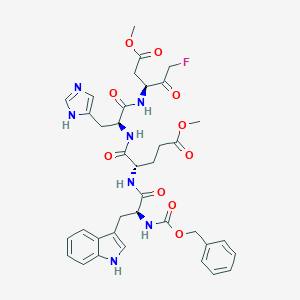

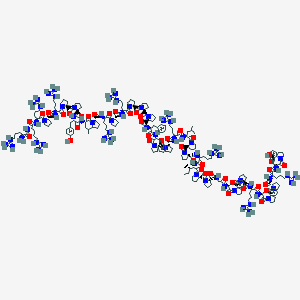

L-Proline, L-isoleucyl-L-threonyl-L-seryl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alanyl-L-lysylglycyl-L-leucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-asparaginyl-L-alpha-glutamyl-L-arginyl-L-methionyl-L-prolyl-L-prolyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-alanyl-L-methionyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

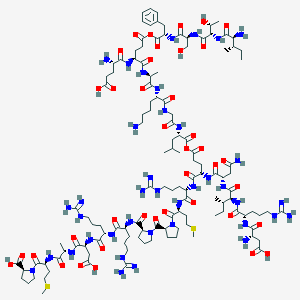

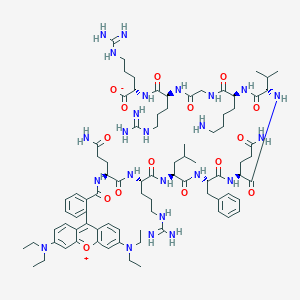

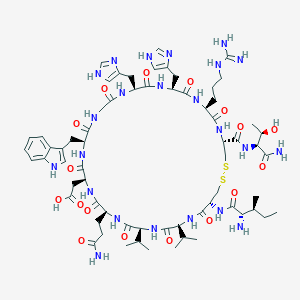

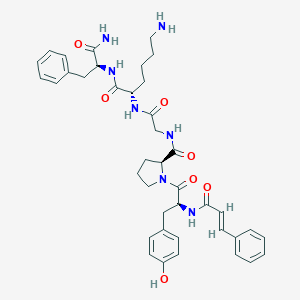

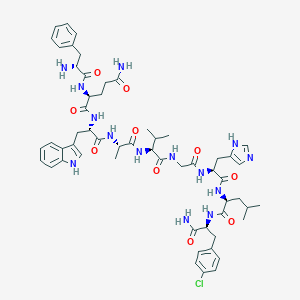

Selective, cell-permeable calcineurin inhibitor (IC50 = 10 μM). Inhibits glutamate-mediated neuronal cell death. Immunosuppressant. Active in vitro.

The peptide is a specific inhibitor for calcineurin phosphatase, and corresponds to the residues 467-491 within the inhibitory domain of human calcineurin alpha subunit. It inhibits Mn2+-stimulated calcineurin activity (IC50 = 10 uM using 32P-myosin light chain as substrate), but does not affect Ni2+-stimulated enzyme activity.

Aplicaciones Científicas De Investigación

1. Role in Enzymatic Activities and Metabolism

Research has highlighted the significance of various peptides, including L-Proline and related compounds, in enzymatic processes and metabolism. Gossrau's study (1977) on peptidases showed that compounds like L-prolyl-L-arginyl are not hydrolyzed in visible amounts, indicating their stability in enzymatic reactions. This property could be crucial for understanding specific metabolic pathways and enzyme functionalities (Gossrau, 1977).

2. Biological Activity in Organisms

Bodnaryk and Levenbook (1968) identified the presence of peptides, including L-asparaginyl-alpha-L-lysine and L-isoleucyl-alpha-L-lysine, in young larvae of the blowfly Phormia regina. This discovery contributes to our understanding of the role these peptides play in the biology and development of organisms (Bodnaryk & Levenbook, 1968).

3. Influence on Fibrin Polymerization

Laudano and Doolittle (1978) synthesized peptides, including glycyl-L-prolyl-L-arginyl-L-proline, which are potent inhibitors of fibrin polymerization. This research is vital for understanding blood clotting mechanisms and developing treatments for related disorders (Laudano & Doolittle, 1978).

4. Aminopeptidase Activities in Human Muscle

Lauffart and Mantle (1988) explored the aminopeptidase activities in human skeletal muscle, identifying the hydrolysis of various aminoacyl derivatives, including isoleucyl- and seryl-based compounds. Their findings provide insights into muscle biochemistry and potential therapeutic targets for muscle-related diseases (Lauffart & Mantle, 1988).

Propiedades

Número CAS |

148067-21-4 |

|---|---|

Nombre del producto |

L-Proline, L-isoleucyl-L-threonyl-L-seryl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alanyl-L-lysylglycyl-L-leucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-asparaginyl-L-alpha-glutamyl-L-arginyl-L-methionyl-L-prolyl-L-prolyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-alanyl-L-methionyl- |

Fórmula molecular |

C124H205N39O39S2 |

Peso molecular |

2930.3 g/mol |

Nombre IUPAC |

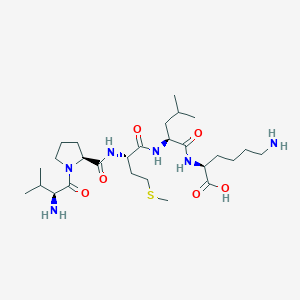

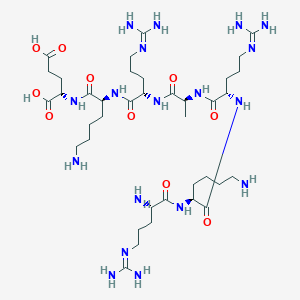

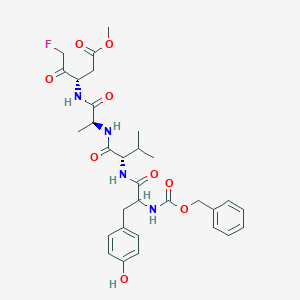

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]oxy-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C124H205N39O39S2/c1-12-62(5)94(129)112(191)160-96(66(9)165)114(193)158-83(60-164)110(189)157-82(55-67-26-15-14-16-27-67)120(200)202-93(175)40-37-75(148-99(178)68(126)36-39-89(168)169)102(181)143-64(7)97(176)146-70(28-17-18-44-125)101(180)142-59-88(167)145-81(54-61(3)4)119(199)201-92(174)41-38-76(151-109(188)79(57-87(128)166)156-113(192)95(63(6)13-2)159-107(186)74(32-22-48-141-124(136)137)147-100(179)69(127)56-90(170)171)106(185)150-71(29-19-45-138-121(130)131)104(183)154-78(43-53-204-11)115(194)162-50-24-34-85(162)117(196)161-49-23-33-84(161)111(190)152-73(31-21-47-140-123(134)135)103(182)149-72(30-20-46-139-122(132)133)105(184)155-80(58-91(172)173)108(187)144-65(8)98(177)153-77(42-52-203-10)116(195)163-51-25-35-86(163)118(197)198/h14-16,26-27,61-66,68-86,94-96,164-165H,12-13,17-25,28-60,125-127,129H2,1-11H3,(H2,128,166)(H,142,180)(H,143,181)(H,144,187)(H,145,167)(H,146,176)(H,147,179)(H,148,178)(H,149,182)(H,150,185)(H,151,188)(H,152,190)(H,153,177)(H,154,183)(H,155,184)(H,156,192)(H,157,189)(H,158,193)(H,159,186)(H,160,191)(H,168,169)(H,170,171)(H,172,173)(H,197,198)(H4,130,131,138)(H4,132,133,139)(H4,134,135,140)(H4,136,137,141)/t62-,63-,64-,65-,66+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-,96-/m0/s1 |

Clave InChI |

JRQDGUSHUYLSHC-TVQDNDAUSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N4CCC[C@H]4C(=O)O)N |

SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)OC(=O)CCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)NC(=O)C(CCC(=O)O)N)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)OC(=O)CCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)NC(=O)C(CCC(=O)O)N)N |

Apariencia |

White to off white powder |

Punto de ebullición |

N/A |

melting_point |

N/A |

Pureza |

>98 % |

Secuencia |

ITSFEEAKGLDRINERMPPRRDAMP |

Solubilidad |

Soluble in water |

Fuente |

Synthetic |

Almacenamiento |

-20°C |

Sinónimos |

Cn 412 Cn-412 Cn412 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)